Ácido 6-((2S,6R)-2,6-dimetilmorfolino)piridazina-3-carboxílico

Descripción general

Descripción

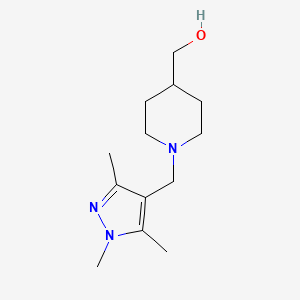

6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica del "Ácido 6-((2S,6R)-2,6-dimetilmorfolino)piridazina-3-carboxílico", pero desafortunadamente, hay información limitada disponible en línea con respecto a aplicaciones específicas para este compuesto. Los resultados de la búsqueda sugieren que puede utilizarse en el descubrimiento y desarrollo de fármacos debido a sus propiedades únicas en el reconocimiento molecular y a los posibles bajos efectos inhibitorios del citocromo P450 . Sin embargo, las aplicaciones detalladas y separadas para cada campo, como se solicitó, no se proporcionan en la literatura disponible.

Mecanismo De Acción

Target of Action

The primary target of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid is the Androgen Receptor . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The compound acts as a bifunctional molecule, with one end containing a cereblon ligand that binds to the E3 ubiquitin ligase, and the other end containing a moiety that binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation and inhibition of the Androgen Receptor .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a critical cellular process for protein degradation . By binding to the Androgen Receptor and the E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the Androgen Receptor . This process disrupts the normal function of the Androgen Receptor, affecting downstream pathways such as gene expression related to cell growth and proliferation .

Pharmacokinetics

The compound’s ability to degrade the androgen receptor suggests that it may have good bioavailability and effective distribution within the body to reach its target .

Result of Action

The primary result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can lead to a broad range of pharmacological activities, as the Androgen Receptor plays a crucial role in various biological processes, including the development and maintenance of male sexual characteristics and the growth and spread of prostate cancer .

Propiedades

IUPAC Name |

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)10-4-3-9(11(15)16)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSINYZTQLRHHJ-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)

![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)

![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)

![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)

![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)